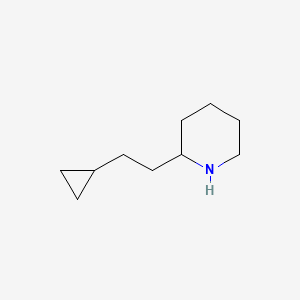
2-(2-Ciclopropiletil)piperidina
Descripción general
Descripción
2-(2-Cyclopropylethyl)piperidine is a useful research compound. Its molecular formula is C10H19N and its molecular weight is 153.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Cyclopropylethyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Cyclopropylethyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de compuestos farmacéuticos
Los derivados de piperidina, incluida la 2-(2-Ciclopropiletil)piperidina, son cruciales en la síntesis de varios compuestos farmacéuticos. Sirven como bloques de construcción en la construcción de fármacos debido a su presencia en más de veinte clases de productos farmacéuticos . La versatilidad de los derivados de piperidina permite el desarrollo de una amplia gama de productos medicinales, desde analgésicos hasta antipsicóticos.
Terapéutica contra el cáncer
La parte de piperidina es significativa en el desarrollo de agentes anticancerígenos. La this compound ha mostrado potencial para actuar contra varios tipos de cáncer, incluidos los cánceres de mama, próstata, colon, pulmón y ovario . Se puede usar solo o en combinación con otros fármacos novedosos para regular las vías de señalización cruciales esenciales para el desarrollo del cáncer.
Actividad biológica y control de plagas
Los derivados de piperidina exhiben actividad biológica que se puede aprovechar para el control de plagas. Se utilizan en la creación de pesticidas e insecticidas, proporcionando una alternativa ecológica a los pesticidas químicos tradicionales . El grupo ciclopropilo en this compound podría potencialmente mejorar la eficacia del compuesto en esta aplicación.
Investigación farmacológica
En la investigación farmacológica, la this compound se estudia por sus efectos en varias vías biológicas. Su papel en la modulación de la actividad de los neurotransmisores la convierte en una candidata para la investigación de trastornos neurológicos y tratamientos potenciales .
Síntesis química y catálisis
Este compuesto también participa en la síntesis química y la catálisis. Su estructura permite reacciones intra e intermoleculares, lo que lleva a la formación de varios derivados de piperidina, que son valiosos en la química orgánica sintética .
Estudios de mecanismo molecular
Los mecanismos moleculares de los derivados de piperidina, incluida la this compound, son de gran interés en la investigación científica. Comprender estos mecanismos puede conducir al descubrimiento de nuevas aplicaciones terapéuticas y mejorar la eficacia de los tratamientos existentes .
Mecanismo De Acción
Target of Action
The primary targets of 2-(2-Cyclopropylethyl)piperidine, a derivative of piperidine, are cancer cells. Piperidine has been observed to have therapeutic potential against various types of cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
Mode of Action
2-(2-Cyclopropylethyl)piperidine interacts with its targets by regulating several crucial signaling pathways essential for the establishment of cancers. These include STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, and others . This regulation leads to changes in the cancer cells, inhibiting their survivability.
Biochemical Pathways
The compound affects various biochemical pathways, leading to downstream effects that inhibit the growth and proliferation of cancer cells. It has been observed to regulate pathways such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, and others . These pathways are crucial for the establishment and progression of cancers.
Pharmacokinetics
Piperidine, the parent compound, is known to have good bioavailability
Result of Action
The result of the action of 2-(2-Cyclopropylethyl)piperidine is the inhibition of cell migration and the induction of cell cycle arrest, which inhibit the survivability of cancer cells . This leads to the suppression of the growth and proliferation of the cancer cells.
Action Environment
The action, efficacy, and stability of 2-(2-Cyclopropylethyl)piperidine can be influenced by various environmental factors. For instance, the presence of other compounds can affect its action. Piperidine derivatives have been observed to exhibit enhanced anticancer properties when used in combination with other drugs . .
Análisis Bioquímico
Biochemical Properties
2-(2-Cyclopropylethyl)piperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 enzymes leads to the formation of reactive intermediates that can further interact with other biomolecules, affecting their function. Additionally, 2-(2-Cyclopropylethyl)piperidine can interact with glutamine synthetase-like proteins, which are involved in the synthesis of glutamine .
Cellular Effects
2-(2-Cyclopropylethyl)piperidine has been shown to influence various cellular processes. It can modulate cell cycle progression, which is crucial for maintaining cell proliferation and tissue integrity . The compound also affects cell signaling pathways, including the PI3K/Akt and NF-κB pathways, which are essential for cell survival and proliferation . Furthermore, 2-(2-Cyclopropylethyl)piperidine can alter gene expression and cellular metabolism, leading to changes in the production of key metabolites and proteins .
Molecular Mechanism
The molecular mechanism of 2-(2-Cyclopropylethyl)piperidine involves several key interactions at the molecular level. The compound binds to cytochrome P450 enzymes, leading to the formation of reactive intermediates that can inhibit or activate other enzymes . This binding interaction can result in changes in gene expression, particularly those genes involved in drug metabolism and detoxification . Additionally, 2-(2-Cyclopropylethyl)piperidine can inhibit the activity of certain kinases, affecting various signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Cyclopropylethyl)piperidine can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to 2-(2-Cyclopropylethyl)piperidine has been shown to affect cellular function, including alterations in cell proliferation and apoptosis . These temporal effects are important for understanding the compound’s stability and potential long-term impacts on cellular health.
Dosage Effects in Animal Models
The effects of 2-(2-Cyclopropylethyl)piperidine vary with different dosages in animal models. At low doses, the compound can stimulate the immune system and increase white blood cell count . At higher doses, it can exhibit toxic effects, including liver damage and alterations in metabolic function . These dosage-dependent effects are crucial for determining the safe and effective use of 2-(2-Cyclopropylethyl)piperidine in therapeutic applications.
Metabolic Pathways
2-(2-Cyclopropylethyl)piperidine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze the oxidation of the compound to form reactive intermediates . These intermediates can further undergo conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted from the body . The compound’s metabolism can affect metabolic flux and the levels of various metabolites in the body .
Transport and Distribution
The transport and distribution of 2-(2-Cyclopropylethyl)piperidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by carrier-mediated mechanisms, including active transport and facilitated diffusion . Once inside the cell, 2-(2-Cyclopropylethyl)piperidine can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments .
Subcellular Localization
2-(2-Cyclopropylethyl)piperidine is localized in various subcellular compartments, including the cytoplasm and mitochondria . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . This localization can affect the compound’s activity and function, as it interacts with different biomolecules within these compartments .
Propiedades
IUPAC Name |
2-(2-cyclopropylethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-2-8-11-10(3-1)7-6-9-4-5-9/h9-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWLGJDBDVECCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


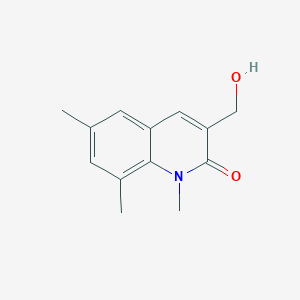
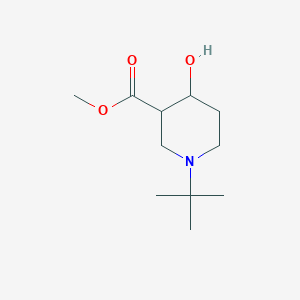
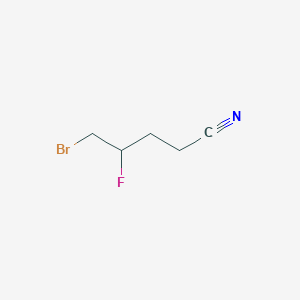
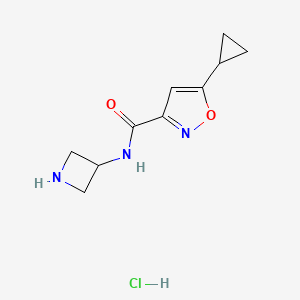
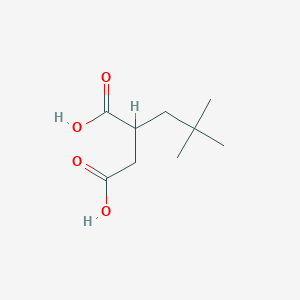
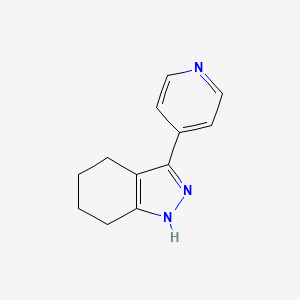
![2-(1-oxo-1,7,8,9-tetrahydro-2H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2-yl)acetic acid](/img/structure/B1488609.png)

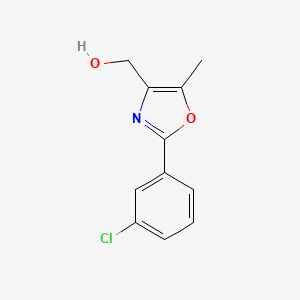
![(4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1488613.png)
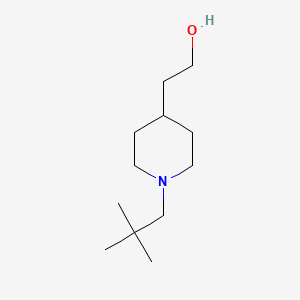
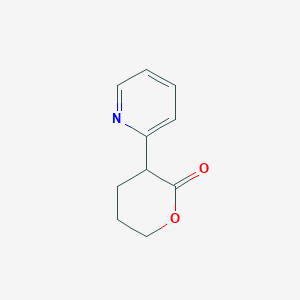
![3-chloro-N-[2-(4-fluorophenyl)ethyl]pyrazin-2-amine](/img/structure/B1488617.png)
![2-[(6-Propylpyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B1488619.png)
